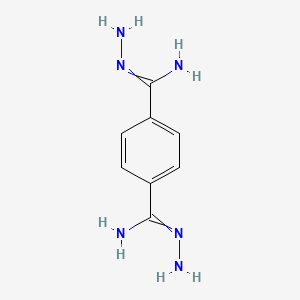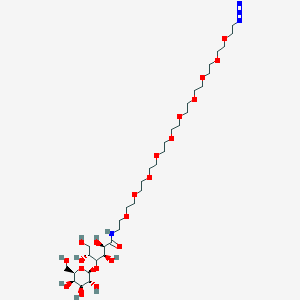
LG-PEG10-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LG-PEG10-azide: is a small molecule linker that contains several functional groups, including a polyethylene glycol (PEG) chain, an azide group, and a leucine-glycine (LG) dipeptide. Small molecule linkers like this compound are used in the field of bioconjugation and drug delivery to covalently attach two or more molecules, such as drugs, peptides, or proteins, to form a complex that retains the properties of each individual component.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of LG-PEG10-azide typically involves the following steps:
PEGylation: : The PEG chain is synthesized through the polymerization of ethylene oxide.
Activation: : The terminal hydroxyl group of the PEG chain is activated using a suitable reagent, such as tosyl chloride, to form a reactive intermediate.
Coupling: : The activated PEG is then coupled with the LG dipeptide using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Azidation: : The resulting PEG-LG conjugate is further reacted with an azide source, such as sodium azide, to introduce the azide group.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic routes using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is typically carried out under controlled temperature and pressure conditions to maintain the stability of the reagents and intermediates.
化学反応の分析
Types of Reactions
LG-PEG10-azide undergoes several types of chemical reactions, including:
Oxidation: : The PEG chain can be oxidized to introduce hydroxyl groups at specific positions.
Reduction: : The azide group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazole rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: : Copper(I) iodide (CuI) and a reducing agent like sodium ascorbate in the presence of a ligand such as tris(benzyltriazolylmethyl)amine (TBTA).
Major Products Formed
Oxidation: : Hydroxylated PEG derivatives.
Reduction: : Amine-functionalized PEG derivatives.
Substitution: : Triazole-linked PEG derivatives.
科学的研究の応用
LG-PEG10-azide is widely used in scientific research due to its versatility and biocompatibility. Some of its applications include:
Chemistry: : Used in click chemistry reactions for the synthesis of complex molecules.
Biology: : Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids.
Medicine: : Utilized in drug delivery systems to improve the solubility, stability, and biocompatibility of therapeutic agents.
Industry: : Applied in the development of bioconjugates and polymer-based materials.
作用機序
LG-PEG10-azide exerts its effects through its functional groups, which interact with specific molecular targets and pathways. The PEG chain enhances solubility and biocompatibility, while the azide group participates in click chemistry reactions to form stable triazole rings. The LG dipeptide can target specific receptors or enzymes, facilitating the delivery of attached molecules to their intended sites of action.
類似化合物との比較
LG-PEG10-azide is unique due to its combination of PEG, azide, and LG functionalities. Similar compounds include:
PEG-Amine: : Contains a PEG chain and an amine group, used in drug delivery and bioconjugation.
PEG-Alkyne: : Contains a PEG chain and an alkyne group, used in click chemistry reactions.
PEG-COOH: : Contains a PEG chain and a carboxylic acid group, used in drug conjugation and polymerization.
This compound stands out for its ability to participate in click chemistry reactions and its enhanced solubility and biocompatibility due to the PEG chain.
特性
分子式 |
C34H66N4O21 |
|---|---|
分子量 |
866.9 g/mol |
IUPAC名 |
(2R,3R,5R)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide |
InChI |
InChI=1S/C34H66N4O21/c35-38-37-2-4-49-6-8-51-10-12-53-14-16-55-18-20-57-22-21-56-19-17-54-15-13-52-11-9-50-7-5-48-3-1-36-33(47)30(45)29(44)32(25(41)23-39)59-34-31(46)28(43)27(42)26(24-40)58-34/h25-32,34,39-46H,1-24H2,(H,36,47)/t25-,26-,27+,28+,29-,30-,31-,32?,34+/m1/s1 |
InChIキー |
OCOLQNCCGCCUGL-NGPHBTBESA-N |
異性体SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)[C@@H]([C@H](C([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |
正規SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl](/img/structure/B15340914.png)
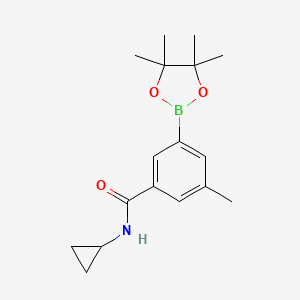
![Diethyl tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,10,12-pentaene-15,15-dicarboxylate](/img/structure/B15340933.png)
![2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B15340942.png)
![[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B15340945.png)
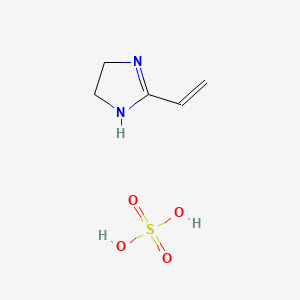
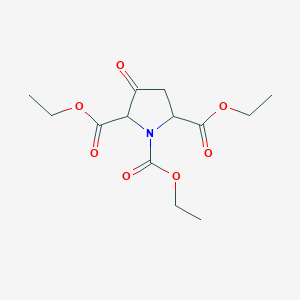

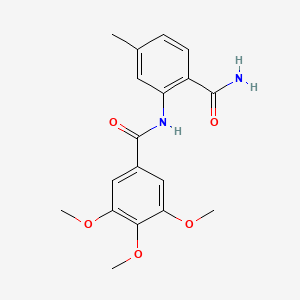

![Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B15340979.png)

![Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-](/img/structure/B15341009.png)
